

Comparative Immunogenicity of HIV-1 Gag Epitopes: A Focus on p24 (194-210)

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Compound of Interest

Compound Name: HIV-1 gag Protein p24 (194-210)

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The HIV-1 Gag protein is a primary target of the host immune system and a critical component for viral assembly and maturation. Consequently, it is a key focus for the development of T-cell-based vaccines and immunotherapies. Within Gag, the p24 capsid protein is particularly immunogenic, harboring numerous T-cell epitopes. This guide provides a comparative analysis of the immunogenicity of the p24 epitope spanning amino acids 194-210 against other prominent Gag epitopes, supported by experimental data and detailed methodologies.

Immunogenicity of Gag Epitopes: A Comparative Overview

T-cell responses directed against HIV-1 Gag, and specifically the p24 region, have been consistently associated with better control of viral replication and slower disease progression. Studies have demonstrated that a significant portion of the total HIV-1-specific T-cell response targets epitopes within the Gag protein. The p24 subunit is often the most frequently recognized region within Gag, eliciting both CD4+ and CD8+ T-cell responses.

The p24 (194-210) region contains the well-characterized HLA-A*02-restricted epitope DRFYKTLRA (p24 199-207). While direct quantitative comparisons of the magnitude of T-cell responses to this specific epitope versus a comprehensive panel of other individual Gag epitopes are not extensively documented in single studies, the available data allows for a

comparative assessment based on the frequency of recognition and the magnitude of responses to peptide pools covering different Gag regions.

Quantitative Comparison of T-Cell Responses to Gag Regions

The following table summarizes representative data on the magnitude of T-cell responses, as measured by Interferon-gamma (IFN- γ) Enzyme-Linked Immunospot (ELISPOT) assays, to peptide pools spanning different regions of the HIV-1 Gag protein. This provides an indirect comparison of the immunogenicity of the p24 region, which contains the 194-210 epitope, with other Gag domains.

Gag Protein Region	Peptide Pool	Median T-Cell Response (SFU/ 10^6 PBMC)	Reference
p17 (Matrix)	Gag peptide pool 1	450	[1]
p24 (Capsid)	Gag peptide pool 2	782	[1]
p24 (Capsid)	Gag peptide pool 3	620	[2]
p7 (Nucleocapsid)	Gag peptide pool 4	350	[1]
p6	Gag peptide pool 5	280	[1]

SFU: Spot Forming Units; PBMC: Peripheral Blood Mononuclear Cells

Note: The specific amino acid ranges covered by each peptide pool can vary between studies. The data presented here is a synthesis from multiple sources to provide a general comparison.

Frequently Recognized Gag p24 Epitopes

While direct magnitude comparisons are limited, several studies have identified specific epitopes within p24 that are frequently targeted by T-cells in diverse patient cohorts. The table below lists some of these immunodominant epitopes, including the region of interest.

Epitope Sequence	Amino Acid Position	HLA Restriction (if known)	Frequency of Recognition (%)	Reference
KRWILGLNK	163-172	HLA-A02	45	[3]
DRFYKTLRA	199-207	HLA-A02	38	[3]
GATPQDLNTML	240-250	HLA-B27	55	[3]
TSTLQEQIGW	240-249	HLA-B57	60	[3]

Experimental Protocols

The following are detailed methodologies for two common assays used to quantify T-cell immunogenicity.

Interferon-gamma (IFN- γ) ELISPOT Assay

The IFN- γ ELISPOT assay is a highly sensitive method for quantifying the frequency of antigen-specific, IFN- γ -secreting T-cells at the single-cell level.

Materials:

- 96-well PVDF membrane plates pre-coated with anti-IFN- γ capture antibody.
- Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects.
- Synthetic peptides of interest (e.g., p24 194-210) and peptide pools.
- Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Recombinant human IL-2.
- Biotinylated anti-IFN- γ detection antibody.
- Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP).

- AP or HRP substrate (e.g., BCIP/NBT or AEC).
- Positive control (e.g., Phytohemagglutinin - PHA).
- Negative control (medium only).

Procedure:

- **Plate Preparation:** Pre-coated 96-well PVDF plates are washed with sterile PBS to remove the coating solution. The plates are then blocked with complete RPMI medium for at least 1 hour at 37°C to prevent non-specific binding.
- **Cell Plating:** Cryopreserved or fresh PBMCs are thawed and counted. Cells are resuspended in complete RPMI medium and added to the wells at a concentration of 2×10^5 cells/well.
- **Antigen Stimulation:** Peptides (individual or pools) are added to the respective wells at a final concentration of 1-10 µg/mL. Positive and negative controls are also included.
- **Incubation:** The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibodies on the membrane.
- **Detection:** After incubation, the cells are washed away. A biotinylated anti-IFN-γ detection antibody is added to each well and incubated for 2 hours at room temperature.
- **Enzyme Conjugation:** The plates are washed, and a streptavidin-enzyme conjugate (AP or HRP) is added and incubated for 1 hour.
- **Spot Development:** After a final wash, a substrate solution is added, leading to the formation of colored spots at the sites of IFN-γ secretion.
- **Analysis:** The plates are washed with water to stop the reaction and allowed to dry. The spots are then counted using an automated ELISPOT reader. Results are expressed as Spot Forming Units (SFU) per 10^6 PBMCs.

Intracellular Cytokine Staining (ICS) Assay

The ICS assay allows for the multiparametric characterization of antigen-specific T-cells by identifying the production of various cytokines and the expression of cell surface markers simultaneously using flow cytometry.

Materials:

- PBMCs.
- Synthetic peptides.
- Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d).
- Protein transport inhibitor (e.g., Brefeldin A or Monensin).
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8).
- Fixation/Permeabilization buffers.
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2).
- Flow cytometer.

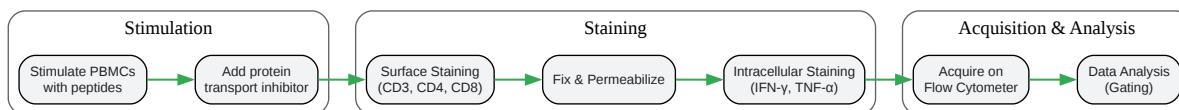
Procedure:

- **Cell Stimulation:** $1-2 \times 10^6$ PBMCs are stimulated with peptides (1-10 $\mu\text{g/mL}$) in the presence of co-stimulatory antibodies for 6-12 hours at 37°C. A protein transport inhibitor is added for the final 4-6 hours of incubation to trap cytokines intracellularly.
- **Surface Staining:** Cells are washed and stained with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
- **Fixation and Permeabilization:** Cells are washed and then treated with a fixation buffer to stabilize the cell membrane, followed by a permeabilization buffer to allow antibodies to access intracellular targets.
- **Intracellular Staining:** Fluorochrome-conjugated anti-cytokine antibodies are added to the permeabilized cells and incubated for 30 minutes at 4°C in the dark.

- Acquisition: Cells are washed and then acquired on a flow cytometer.
- Analysis: The data is analyzed using flow cytometry software. The percentage of CD4+ or CD8+ T-cells producing a specific cytokine in response to the peptide stimulation is determined by gating on the appropriate cell populations.

Visualizations

Experimental Workflow Diagrams



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